molecular formula C11H12F3NO3 B15229097 Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate

Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate

Cat. No.: B15229097
M. Wt: 263.21 g/mol
InChI Key: ZEISCPIWKHJNFI-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate is an organic compound with the molecular formula C11H12F3NO3. This compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties. It is commonly used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2,2,2-trifluoroethylamine under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The esterification process involves the use of methanol as a solvent and a dehydrating agent like sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)thio)methyl)benzoate
  • Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)oxy)methyl)benzoate
  • Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzyl alcohol

Uniqueness

Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate is unique due to its specific trifluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C11H12F3NO3

Molecular Weight

263.21 g/mol

IUPAC Name

methyl 4-hydroxy-3-[(2,2,2-trifluoroethylamino)methyl]benzoate

InChI

InChI=1S/C11H12F3NO3/c1-18-10(17)7-2-3-9(16)8(4-7)5-15-6-11(12,13)14/h2-4,15-16H,5-6H2,1H3

InChI Key

ZEISCPIWKHJNFI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)CNCC(F)(F)F

Origin of Product

United States

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